2,3-difluoro-N,4-dimethylbenzamide

Catalog No.
S15995696
CAS No.
M.F
C9H9F2NO
M. Wt
185.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-difluoro-N,4-dimethylbenzamide

Product Name

2,3-difluoro-N,4-dimethylbenzamide

IUPAC Name

2,3-difluoro-N,4-dimethylbenzamide

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

InChI

InChI=1S/C9H9F2NO/c1-5-3-4-6(9(13)12-2)8(11)7(5)10/h3-4H,1-2H3,(H,12,13)

InChI Key

DXUPSOUDGYRRSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC)F)F

2,3-Difluoro-N,4-dimethylbenzamide is an organic compound characterized by the presence of two fluorine atoms at the 2 and 3 positions of a benzene ring, along with a dimethylamide functional group. Its molecular formula is C10H10F2N and it has a molecular weight of approximately 201.19 g/mol. The compound exhibits unique chemical properties due to the electronegative fluorine atoms, which influence its reactivity and interactions with biological targets.

, including:

  • Substitution Reactions: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of derivatives.
  • Oxidation and Reduction Reactions: It can be oxidized to form corresponding carboxylic acids or reduced to yield amines. The oxidation typically involves strong oxidizing agents, while reduction can be achieved using hydrogen gas or other reducing agents.

2,3-Difluoro-N,4-dimethylbenzamide has shown potential biological activity, particularly in inhibiting specific enzymes by binding to their active sites. This interaction prevents substrate binding and catalytic activity. The presence of fluorine enhances the compound's binding affinity due to stronger hydrogen bonds and van der Waals interactions with target proteins . Its unique structure may also contribute to its selectivity in biological assays.

The synthesis of 2,3-difluoro-N,4-dimethylbenzamide typically involves the reaction of 2,3-difluorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. This method allows for the neutralization of hydrochloric acid produced during the reaction. The process is usually conducted at room temperature to achieve high purity yields .

General Procedure:

  • Reagents: 2,3-Difluorobenzoyl chloride, dimethylamine, triethylamine.
  • Conditions: Room temperature; reaction monitored until completion via thin-layer chromatography.
  • Purification: The product is purified through distillation or recrystallization methods.

2,3-Difluoro-N,4-dimethylbenzamide serves as an important intermediate in organic synthesis and pharmaceutical development. Its unique properties make it valuable in the design of new drugs targeting specific biological pathways. Additionally, it may be utilized in materials science for developing fluorinated polymers and other advanced materials due to its stability and reactivity profile .

Studies on the interaction of 2,3-difluoro-N,4-dimethylbenzamide with various biological receptors have shown that it can modulate receptor activity. For instance, its binding to metabotropic glutamate receptor 5 has been explored to understand its potential as a therapeutic agent . These interactions are critical for assessing its efficacy in drug design and development.

Several compounds share structural similarities with 2,3-difluoro-N,4-dimethylbenzamide:

Compound NameStructure FeaturesUnique Properties
2,4-Difluoro-N,N-dimethylbenzamideTwo fluorine atoms at positions 2 and 4Different reactivity profile due to varied fluorine positioning
2,3-Dichloro-N,N-dimethylbenzamideTwo chlorine atoms instead of fluorineLess electronegative than fluorine; different stability
2,3-Difluoro-N-methylbenzamideOne fluorine atom at positions 2 and 3Lacks dimethyl group; potentially different biological activity

The uniqueness of 2,3-difluoro-N,4-dimethylbenzamide lies in its specific arrangement of functional groups and substituents which enhances its reactivity and selectivity compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.06522023 g/mol

Monoisotopic Mass

185.06522023 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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